molecular formula C9H11ClN2O2 B1290120 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 73536-87-5

5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No. B1290120
Key on ui cas rn: 73536-87-5
M. Wt: 214.65 g/mol
InChI Key: FFGLVSGGGJOMQY-UHFFFAOYSA-N
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Patent
US06117898

Procedure details

To 2-aminoindane hydrochloride (19.11 g, 0.112 mol) at 0° C. was added sulfuric acid (60 ml) followed by potassium nitrate (11.84 g, 0.117 mol). The mixture was allowed to warm to room temperature, stirred for an additional 2 hr, then dumped onto ice/50% NaOH (500 ml total). The mixture was extracted with ether (3×200 ml) and the combined extracts were washed with water, dried over magnesium sulfate, filtered, and concentrated to an oil which was converted to the hydrochloride salt. Recrystallization from isopropanol/methanol afforded 5-nitro-2-aminoindane hydrochloride: (14.58 g, 60%); m.p. >300° C.
Quantity
19.11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
11.84 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[ClH:1].[N+:12]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[CH2:11][CH:3]([NH2:2])[CH2:4]2)([O-:14])=[O:13] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
19.11 g
Type
reactant
Smiles
Cl.NC1CC2=CC=CC=C2C1
Name
Quantity
60 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
11.84 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×200 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol/methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C=1C=C2CC(CC2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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